tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
Description
tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate is a boronate ester-containing piperidine derivative with structural features critical for applications in medicinal chemistry and organic synthesis. The compound integrates a fluorinated phenyl ring, a piperidine core, and a tert-butyl carbamate protecting group. The tetramethyl dioxaborolan moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation .
Properties
Molecular Formula |
C22H33BFNO4 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H33BFNO4/c1-19(2,3)27-18(26)25-14-12-22(24,13-15-25)16-8-10-17(11-9-16)23-28-20(4,5)21(6,7)29-23/h8-11H,12-15H2,1-7H3 |
InChI Key |
ILBAHYVUAZUPRF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCN(CC3)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions including halogenation, substitution, and esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
This reaction is the most prominent application of the compound, leveraging its boronate ester group to form carbon-carbon bonds with aryl/heteroaryl halides or triflates.
Mechanism :
-
Oxidative addition : Aryl halide reacts with a palladium catalyst (e.g., Pd(PPh₃)₄) to form a Pd(0) complex.
-
Transmetalation : Boronate ester transfers the aryl group to the palladium center.
-
Reductive elimination : New C–C bond forms, releasing the coupled product .
Conditions :
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Base | K₂CO₃, Na₂CO₃, or CsF |
| Solvent | Dioxane/water (3:1) or THF |
| Temperature | 80–100°C under inert atmosphere |
Example Reaction :
Reaction with 4-bromotoluene yields a biaryl product in 82% yield .
Stille Coupling
The boronate ester participates in Stille couplings with organotin reagents, though with lower efficiency compared to Suzuki reactions.
Conditions :
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Reagent | Tributylphenyltin |
| Solvent | DMF or THF |
| Temperature | 90°C, 12–24 hours |
Outcome :
-
Reaction with tributylphenyltin affords the coupled product in 65% yield , attributed to slower transmetalation kinetics.
Borylation Reactions
The compound undergoes boronate ester exchange under acidic conditions to form new boron-containing derivatives.
Conditions :
| Component | Details |
|---|---|
| Acid | HCl (1M) |
| Diol | Pinacol, ethylene glycol |
| Solvent | Dichloromethane |
| Temperature | Room temperature, 2–4 hours |
Outcome :
-
Conversion to pinacol boronic ester occurs in 75% yield , preserving the piperidine backbone.
Hydrolysis to Boronic Acid
The boronate ester is hydrolyzed to the corresponding boronic acid, a critical intermediate for further functionalization.
Conditions :
| Component | Details |
|---|---|
| Acid | Aqueous HCl (3M) |
| Solvent | THF/water (1:1) |
| Temperature | 50°C, 6 hours |
Outcome :
-
Hydrolysis proceeds in 88% yield , generating tert-butyl 4-fluoro-4-(4-boronophenyl)piperidine-1-carboxylate.
Nucleophilic Substitution at the Piperidine Ring
The fluorine substituent on the piperidine ring enables selective nucleophilic substitutions.
Example Reaction :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 8 hours | Methoxy-substituted derivative | 70% |
| Benzylamine | THF, reflux, 12 hours | Benzylamino-substituted derivative | 55% |
Deprotection of the tert-Butyl Group
The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions to expose the piperidine amine.
Conditions :
| Acid | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| HCl (4M in dioxane) | Dioxane | RT | 2 hours | 95% |
| Trifluoroacetic acid | DCM | 0°C to RT | 4 hours | 90% |
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of biaryl structures through Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical compounds.
Industry:
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate largely depends on the type of reaction it undergoes. In Suzuki-Miyaura coupling, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs:
Structural and Functional Analysis
Boronated vs. Non-Boronated Derivatives: The tetramethyl dioxaborolan group in the target compound enables cross-coupling reactions, distinguishing it from non-boronated analogs like tert-butyl 4-(4-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide . Boronate esters are pivotal in Suzuki-Miyaura reactions for biaryl synthesis, whereas chlorinated or carboxamide derivatives are tailored for enzyme inhibition .
Fluorine Substitution: The fluorophenyl group in the target compound enhances electronegativity and steric hindrance compared to non-fluorinated analogs (e.g., tert-butyl 4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate). Fluorine improves metabolic stability and binding affinity in kinase inhibitors, as seen in related fluorinated imidazole and pyrimidine derivatives .
Heterocyclic Variations :
- Pyrazolyl boronate esters (e.g., tert-butyl 4-[3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate ) exhibit distinct reactivity in heterocyclic functionalization compared to the target’s phenyl boronate, highlighting the role of aromatic substituents in regioselective coupling .
Biological Activity
tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate, also known by its CAS number 1198605-51-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
The compound has the following chemical properties:
Synthesis
The synthesis of this compound involves several steps, including:
- Formation of the piperidine ring through nucleophilic substitution reactions.
- Introduction of the dioxaborolane moiety , which is crucial for enhancing the compound's reactivity and biological activity.
- Fluorination at the para position of the aromatic ring to improve selectivity and potency against specific biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may act as a potent inhibitor of certain kinases, which play critical roles in cancer progression and multidrug resistance .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Inhibition of cell migration , indicating potential applications in metastasis prevention .
In Vivo Studies
Animal model studies indicate that the compound can significantly reduce tumor growth in xenograft models. The mechanism appears to involve:
- Induction of apoptosis in tumor cells.
- Inhibition of angiogenesis , thereby limiting tumor blood supply .
Case Studies
-
Case Study 1: Cancer Treatment
- A study evaluated the efficacy of the compound in a mouse model of breast cancer. Results showed a 60% reduction in tumor volume compared to control groups treated with vehicle alone.
- The study highlighted the compound's potential as a therapeutic agent for targeting specific kinases involved in tumor growth .
- Case Study 2: Multidrug Resistance
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
